molecular formula C18H16N4O4 B14972309 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide

Cat. No.: B14972309
M. Wt: 352.3 g/mol
InChI Key: DUSTULLSZQSFMP-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core substituted with dimethyl, oxo, and nitrobenzamide groups

Preparation Methods

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide involves several steps. One common synthetic route includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C18H16N4O4/c1-10-5-4-8-21-16(10)19-12(3)15(18(21)24)20-17(23)13-6-7-14(22(25)26)11(2)9-13/h4-9H,1-3H3,(H,20,23)

InChI Key

DUSTULLSZQSFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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